

# 1H NMR spectrum of 5-Bromo-2-isopropylpyridine

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## Compound of Interest

Compound Name: 5-Bromo-2-isopropylpyridine

Cat. No.: B1286660

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An in-depth analysis of the 1H NMR spectrum of **5-Bromo-2-isopropylpyridine** is crucial for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyridine-based compounds. This guide provides a comprehensive overview of the expected proton nuclear magnetic resonance (1H NMR) spectral data, a detailed experimental protocol for its acquisition, and a visual representation of the spin-spin coupling interactions within the molecule.

## Predicted 1H NMR Spectral Data

Due to the absence of publicly available experimental spectra for **5-Bromo-2-isopropylpyridine**, the following data has been generated using validated computational prediction models. These predictions offer a reliable estimation of the chemical shifts ( $\delta$ ), multiplicities, and coupling constants (J) for the distinct proton environments in the molecule.

Table 1: Predicted 1H NMR Data for **5-Bromo-2-isopropylpyridine**

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6	~8.5	Doublet (d)	~2.5	1H
H-4	~7.8	Doublet of Doublets (dd)	~8.5, 2.5	1H
H-3	~7.2	Doublet (d)	~8.5	1H
CH (isopropyl)	~3.1	Septet (sept)	~7.0	1H
CH <sub>3</sub> (isopropyl)	~1.3	Doublet (d)	~7.0	6H

## Experimental Protocol

The following protocol outlines a standard procedure for the acquisition of a high-resolution <sup>1</sup>H NMR spectrum of **5-Bromo-2-isopropylpyridine**.

### 1. Sample Preparation:

- Weigh approximately 5-10 mg of high-purity **5-Bromo-2-isopropylpyridine**.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).<sup>[1][2][3][4][5]</sup> The choice of solvent may depend on the sample's solubility and the desired resolution of the spectrum.
- To ensure accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent.<sup>[2]</sup>
- Transfer the solution to a clean, dry 5 mm NMR tube.<sup>[3]</sup> Ensure the liquid column height is sufficient for the instrument's detector.

### 2. NMR Data Acquisition:

- The <sup>1</sup>H NMR spectrum should be acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher, to achieve optimal signal dispersion.

- Before data acquisition, the sample should be properly shimmed to optimize the magnetic field homogeneity and improve spectral resolution.
- A standard single-pulse experiment is generally sufficient for a 1D  $^1\text{H}$  NMR spectrum.
- Key acquisition parameters to be set include:
  - Spectral Width: A range of approximately 0-10 ppm is typically adequate for most organic molecules.
  - Acquisition Time: A longer acquisition time will result in better resolution.
  - Relaxation Delay: A delay of 1-5 seconds between pulses is standard to allow for full relaxation of the protons.
  - Number of Scans: The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, with more scans required for dilute samples.

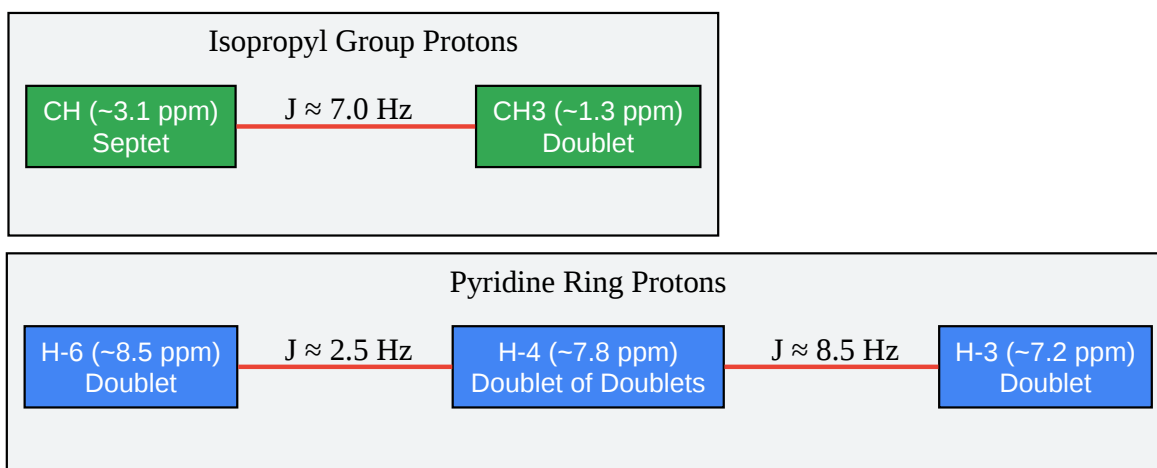
### 3. Data Processing:

- The acquired free induction decay (FID) signal is transformed into the frequency domain spectrum using a Fourier transform.
- The spectrum should be phased and baseline corrected to ensure accurate integration and peak picking.
- The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
- Integration of the signals provides the relative ratio of the number of protons contributing to each resonance.
- The coupling constants (J-values) are measured from the splitting patterns of the multiplets.

## Spin-Spin Coupling and Signal Assignment

The predicted  $^1\text{H}$  NMR spectrum of **5-Bromo-2-isopropylpyridine** displays characteristic splitting patterns arising from spin-spin coupling between neighboring non-equivalent protons.

The logical relationships of these couplings are instrumental in assigning the signals to the specific protons in the molecule.



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## References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. organomation.com [organomation.com]
- 4. scribd.com [scribd.com]
- 5. ocw.mit.edu [ocw.mit.edu]
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